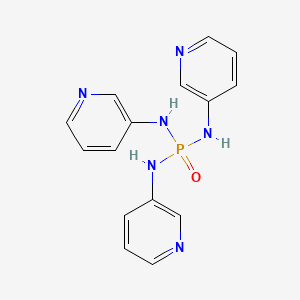
Tfax 594,SE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tfax 594,SE: is a red fluorescent dye known for its pH insensitivity over a broad range (pH 4-10). It forms exceptionally bright and photostable conjugates with proteins or antibodies, making it a valuable tool in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions: Tfax 594,SE is synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds with reactive amine groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the dye is designed to be amine-reactive, allowing it to form stable conjugates with proteins and antibodies .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process typically includes steps such as purification, crystallization, and quality control to meet the stringent requirements for scientific research applications .
化学反応の分析
Types of Reactions:
Substitution Reactions: Tfax 594,SE undergoes substitution reactions with primary amines, forming stable amide bonds.
Conjugation Reactions: It reacts with proteins and antibodies to form conjugates that are exceptionally bright and photostable
Common Reagents and Conditions:
Reagents: Primary amines, proteins, antibodies.
Conditions: Typically carried out in aqueous buffers at neutral pH to maintain the stability of the dye and the biological molecules involved
Major Products Formed:
Protein-Dye Conjugates: These conjugates are used in various fluorescence-based assays and imaging techniques
科学的研究の応用
Chemistry:
Biology:
- Employed in flow cytometry, microscopy, and super-resolution microscopy to label and visualize cellular components .
Medicine:
Industry:
作用機序
Mechanism: Tfax 594,SE exerts its effects by forming stable conjugates with primary amines on proteins and antibodies. The dye’s fluorescence properties are activated upon excitation with specific wavelengths of light, allowing it to emit bright red fluorescence .
Molecular Targets and Pathways:
Primary Amines: The dye targets primary amines on proteins and antibodies, forming stable amide bonds.
Fluorescence Pathway: Upon excitation at around 590 nm, the dye emits fluorescence at around 660 nm
類似化合物との比較
- Alexa Fluor 594
- Texas Red
- BODIPY TR
- DyLight 594
Uniqueness: Tfax 594,SE is unique due to its exceptional brightness and photostability, as well as its pH insensitivity over a broad range. These properties make it superior to other similar dyes in terms of performance in various scientific applications .
特性
分子式 |
C41H44N2O13S2 |
|---|---|
分子量 |
836.9 g/mol |
IUPAC名 |
(2,5-dioxocyclopentyl) acetate;2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),4,8,10,13,15,17,20-octaen-13-yl]benzoate |
InChI |
InChI=1S/C34H36N2O9S2.C7H8O4/c1-33(2)15-19(17-46(39,40)41)23-11-25-29(13-27(23)35(33)5)45-30-14-28-24(20(18-47(42,43)44)16-34(3,4)36(28)6)12-26(30)31(25)21-9-7-8-10-22(21)32(37)38;1-4(8)11-7-5(9)2-3-6(7)10/h7-16,25,29H,17-18H2,1-6H3,(H2-,37,38,39,40,41,42,43,44);7H,2-3H2,1H3 |
InChIキー |
RTXRKZGZPCUFTD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C(=O)CCC1=O.CC1(C=C(C2=CC3C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=CC=CC=C6C(=O)[O-])CS(=O)(=O)O)(C)C)C)CS(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


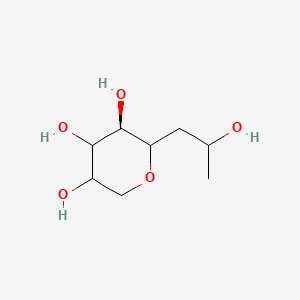
![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)

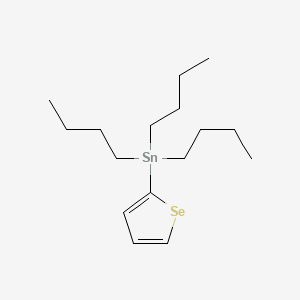


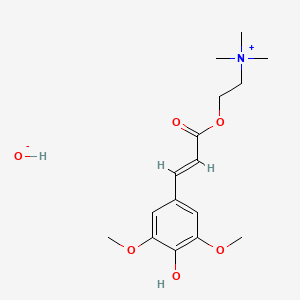

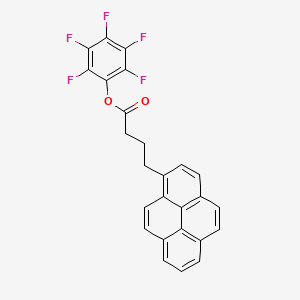

![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927530.png)
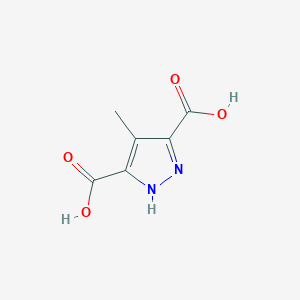
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11927534.png)
